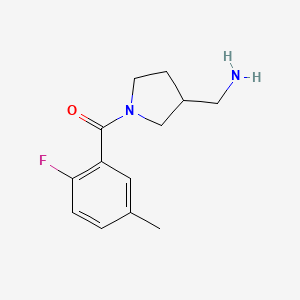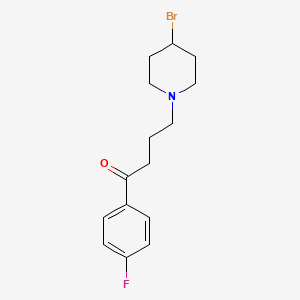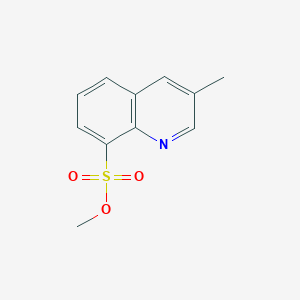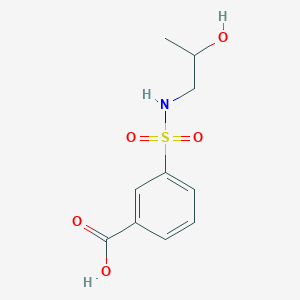
(3-(Aminomethyl)pyrrolidin-1-yl)(2-fluoro-5-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Aminomethyl)pyrrolidin-1-yl)(2-fluoro-5-methylphenyl)methanone is a compound that features a pyrrolidine ring, a fluorinated phenyl group, and an aminomethyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(3-(Aminomethyl)pyrrolidin-1-yl)(2-fluoro-5-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Chemistry
In chemistry, (3-(Aminomethyl)pyrrolidin-1-yl)(2-fluoro-5-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biology, this compound can be used to study the effects of fluorinated phenyl groups on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents .
Medicine
Its structural features make it a candidate for the development of drugs targeting specific molecular pathways .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in various applications, such as coatings, adhesives, and polymers .
作用機序
The mechanism of action of (3-(Aminomethyl)pyrrolidin-1-yl)(2-fluoro-5-methylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and fluorinated phenyl group contribute to its binding affinity and selectivity. These interactions can modulate biological pathways and produce therapeutic effects .
類似化合物との比較
Similar Compounds
(4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar in structure but with a methoxy group instead of an aminomethyl group.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a fluorinated phenyl group but differs in the rest of the structure.
Uniqueness
(3-(Aminomethyl)pyrrolidin-1-yl)(2-fluoro-5-methylphenyl)methanone is unique due to its combination of a pyrrolidine ring, aminomethyl group, and fluorinated phenyl group. This combination provides distinct chemical and biological properties that are not found in other similar compounds .
特性
分子式 |
C13H17FN2O |
|---|---|
分子量 |
236.28 g/mol |
IUPAC名 |
[3-(aminomethyl)pyrrolidin-1-yl]-(2-fluoro-5-methylphenyl)methanone |
InChI |
InChI=1S/C13H17FN2O/c1-9-2-3-12(14)11(6-9)13(17)16-5-4-10(7-15)8-16/h2-3,6,10H,4-5,7-8,15H2,1H3 |
InChIキー |
BYASEMZZVLYBTN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)F)C(=O)N2CCC(C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B14915464.png)
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine](/img/structure/B14915467.png)



